molecular formula C8H7Cl2N B1631737 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 56946-65-7

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1631737
CAS No.: 56946-65-7
M. Wt: 188.05 g/mol
InChI Key: JGQRPOZAIBSOHE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H7Cl2N and a molecular weight of 188.06 g/mol. This compound is part of the pyridine family, which are nitrogen-containing heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichloropyridine derivatives with suitable reagents to form the desired cyclopenta[b]pyridine structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines or other derivatives.

Scientific Research Applications

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: It may serve as a ligand in biological studies to understand protein interactions.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.

  • Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine

  • 3,5-Dichloropyridine

  • 2,4-Dichloropyridine

  • 3,4-Dichloropyridine

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Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c9-6-4-8(10)11-7-3-1-2-5(6)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRPOZAIBSOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480792
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56946-65-7
Record name 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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